molecular formula C5H14AsO+ B1203914 Arsenocholine CAS No. 39895-81-3

Arsenocholine

Cat. No.: B1203914
CAS No.: 39895-81-3
M. Wt: 165.09 g/mol
InChI Key: ORLOBEXOFQEWFQ-UHFFFAOYSA-N
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Description

Arsenocholine is an organoarsenic compound that is structurally similar to choline but contains an arsenic atom in place of the nitrogen atom. It is found naturally in marine organisms and is a part of the arsenic biogeochemical cycle. This compound is rapidly metabolized to arsenobetaine, which is considered non-toxic and is commonly found in seafood .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arsenocholine typically involves the reaction of trimethylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(CH3)3As+C2H4O(CH3)3AsCH2CH2OH\text{(CH}_3\text{)}_3\text{As} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{AsCH}_2\text{CH}_2\text{OH} (CH3​)3​As+C2​H4​O→(CH3​)3​AsCH2​CH2​OH

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the toxicity associated with arsenic compounds. laboratory-scale synthesis is performed for research purposes.

Chemical Reactions Analysis

Types of Reactions: Arsenocholine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenobetaine.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents are used for the oxidation of this compound.

    Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Product: Arsenobetaine

    Substitution Products: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Arsenocholine has several applications in scientific research, including:

    Environmental Chemistry: Studying the biogeochemical cycling of arsenic in marine environments.

    Toxicology: Investigating the metabolism and toxicity of arsenic compounds in living organisms.

    Analytical Chemistry: Developing methods for the detection and quantification of arsenic species in environmental samples.

Mechanism of Action

Arsenocholine exerts its effects primarily through its metabolism to arsenobetaine. The metabolic pathway involves the oxidation of this compound to arsenobetaine, which is then excreted from the body. The molecular targets and pathways involved in this process include enzymes responsible for the oxidation and conjugation of arsenic compounds .

Comparison with Similar Compounds

    Arsenobetaine: A non-toxic metabolite of arsenocholine found in seafood.

    Arsenosugars: Found in seaweed and other marine organisms, these compounds have a different structure but are part of the arsenic biogeochemical cycle.

    Arsenolipids: Lipid-soluble arsenic compounds found in marine organisms.

Uniqueness of this compound: this compound is unique due to its structural similarity to choline and its rapid metabolism to arsenobetaine. This rapid metabolism reduces its toxicity compared to other arsenic compounds, making it an interesting subject for research in environmental and biological sciences .

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)arsanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLOBEXOFQEWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14AsO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873153
Record name Arsenocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39895-81-3
Record name Arsenocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39895-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARSENOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGJ7RV2D8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arsenocholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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